Cas no 1498502-41-2 (5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine)

5-2-(Trifluoromethyl)phenyl-1,2-oxazol-3-amine is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with an amine group at the 3-position and a 2-(trifluoromethyl)phenyl moiety at the 5-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. The amine functionality provides a versatile handle for further derivatization, enabling the synthesis of diverse analogs. Its structural features contribute to strong binding affinity in target interactions, particularly in enzyme inhibition or receptor modulation. This compound is useful as an intermediate in the development of pharmaceuticals, crop protection agents, and specialty materials requiring fluorine-containing scaffolds.
5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine structure
1498502-41-2 structure
Product name:5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine
CAS No:1498502-41-2
MF:C10H7F3N2O
Molecular Weight:228.170592546463
CID:5689106
PubChem ID:66199814

5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
    • SCHEMBL23292537
    • AKOS015543116
    • EN300-1932097
    • CS-0285214
    • 5-(2-(Trifluoromethyl)phenyl)isoxazol-3-amine
    • SKNMHHXPGCDOJJ-UHFFFAOYSA-N
    • 1498502-41-2
    • 3-Isoxazolamine, 5-[2-(trifluoromethyl)phenyl]-
    • 5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine
    • インチ: 1S/C10H7F3N2O/c11-10(12,13)7-4-2-1-3-6(7)8-5-9(14)15-16-8/h1-5H,(H2,14,15)
    • InChIKey: SKNMHHXPGCDOJJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1=CC(N)=NO1)(F)F

計算された属性

  • 精确分子量: 228.05104734g/mol
  • 同位素质量: 228.05104734g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 52Ų

5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1932097-2.5g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
2.5g
$1650.0 2023-09-17
Enamine
EN300-1932097-0.25g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
0.25g
$774.0 2023-09-17
Enamine
EN300-1932097-1.0g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
1g
$1229.0 2023-06-02
Enamine
EN300-1932097-0.1g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
0.1g
$741.0 2023-09-17
Enamine
EN300-1932097-0.05g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
0.05g
$707.0 2023-09-17
Enamine
EN300-1932097-10.0g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
10g
$5283.0 2023-06-02
Enamine
EN300-1932097-5.0g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
5g
$3562.0 2023-06-02
Enamine
EN300-1932097-10g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
10g
$3622.0 2023-09-17
Enamine
EN300-1932097-0.5g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
0.5g
$809.0 2023-09-17
Enamine
EN300-1932097-1g
5-[2-(trifluoromethyl)phenyl]-1,2-oxazol-3-amine
1498502-41-2
1g
$842.0 2023-09-17

5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine 関連文献

5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amineに関する追加情報

Introduction to 5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine (CAS No: 1498502-41-2)

5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine

The compound with the CAS number 1498502-41-2 is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of novel bioactive agents. Its molecular structure features a trifluoromethyl group attached to a phenyl ring, which is further linked to an oxazol ring system. This unique arrangement of functional groups makes it a promising candidate for various therapeutic applications.

In recent years, there has been a growing interest in the synthesis and characterization of heterocyclic compounds due to their diverse biological activities. The trifluoromethyl group is particularly noteworthy because it can modulate the pharmacokinetic properties of molecules, enhancing their metabolic stability and lipophilicity. This feature is highly valued in drug design, as it can lead to more effective and longer-lasting therapeutic outcomes.

The oxazol ring system is another key component of this compound, contributing to its potential biological activity. Oxazoles are five-membered heterocycles containing oxygen and sulfur atoms, and they are known for their role in various pharmacological applications. For instance, oxazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticonvulsant properties. The presence of the trifluoromethyl group in conjunction with the oxazol core may enhance these properties, making the compound a valuable scaffold for drug discovery.

The synthesis of 5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethyl group typically involves halogenation followed by metal-catalyzed cross-coupling reactions. The formation of the oxazol ring system often requires cyclization reactions under controlled conditions. These synthetic strategies highlight the complexity and precision required in pharmaceutical chemistry.

In terms of biological activity, preliminary studies have suggested that 5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine exhibits promising properties as an inhibitor of certain enzymes involved in inflammatory pathways. The combination of the trifluoromethyl group and the oxazol core appears to enhance binding affinity and selectivity towards these targets. This finding aligns with current trends in drug development, where modulating enzyme activity is a key strategy for treating various diseases.

The compound's potential as a therapeutic agent has also been explored in the context of cancer research. Oxazole derivatives have shown promise in disrupting cancer cell proliferation by inhibiting key signaling pathways. The presence of the trifluoromethyl group may further enhance its efficacy by improving its ability to cross the blood-brain barrier or by increasing its stability against metabolic degradation. These properties make 5-2-(trifluoromethyl)phenyl-1,2-oxazol-3-amine a compelling candidate for further investigation in oncology.

Evaluation of the compound's pharmacokinetic profile is crucial for its potential clinical application. Studies have indicated that molecules containing the < strong > trifluoromethyl strong > group often exhibit favorable pharmacokinetic properties, including improved bioavailability and prolonged half-life. Additionally, the < strong > oxazol strong > ring system contributes to solubility and membrane permeability characteristics that are desirable for drug candidates. These factors collectively suggest that 5-2-(< strong > trifluoromethyl strong >)phenyl -1 , 2 -< strong > oxazol strong > -3 -amine may have excellent drug-like properties.

The development of novel pharmaceuticals relies heavily on advancements in synthetic methodologies and computational chemistry. Modern techniques such as high-throughput screening and molecular modeling have accelerated the discovery process by allowing researchers to rapidly evaluate large libraries of compounds. The synthesis and characterization of 5 - 2 - (< strong > trifluoromethyl strong >) phenyl -1 , 2 - (< strong > oxazol strong >) -3 -amine exemplify how these tools are being leveraged to identify promising drug candidates.

In conclusion, 5 - 2 - (< strong > trifluoromethyl strong >) phenyl -1 , 2 - (< strong > oxazol strong >) -3 -amine (CAS No: 1498502 -41 -2) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure combines functional groups that are known to enhance biological activity and pharmacokinetic properties. Further research is warranted to fully elucidate its therapeutic potential and optimize its development into a novel drug entity.

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